2-Chloro-7-iodoquinazoline
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Overview
Description
2-Chloro-7-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 7th positions of the quinazoline ring, respectively .
Scientific Research Applications
2-Chloro-7-iodoquinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.
Future Directions
Quinazoline derivatives, including “2-Chloro-7-iodoquinazoline”, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly methods for their synthesis.
Mechanism of Action
Target of Action
Similar compounds, such as iodoquinazoline derivatives, have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) .
Mode of Action
Iodoquinazoline derivatives have been shown to inhibit egfr and vegfr-2 . These receptors play crucial roles in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, 2-Chloro-7-iodoquinazoline may potentially disrupt these processes, leading to anticancer effects.
Biochemical Pathways
Similarly, inhibition of VEGFR-2 can disrupt the VEGF signaling pathway, leading to decreased angiogenesis .
Result of Action
Based on its potential targets, it may lead to decreased cell proliferation and angiogenesis, which could potentially result in anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, which 2-Chloro-7-iodoquinazoline is a part of, have a broad range of pharmacological activities
Cellular Effects
Some studies suggest that quinazoline derivatives may have anticancer effects . These compounds were evaluated against various cancer cell lines and showed promising results
Molecular Mechanism
Quinazoline derivatives have been shown to inhibit certain enzymes, suggesting a potential mechanism of action
Metabolic Pathways
It is known that drug metabolism is divided into two classes: phase I and phase II metabolic reactions
Subcellular Localization
There are computational tools available that can predict the subcellular localization of long non-coding RNAs (lncRNAs)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodoquinazoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and alkynes in the presence of a base.
Heck Coupling: Palladium catalysts and alkenes in the presence of a base.
Major Products: The major products formed from these reactions are polysubstituted quinazoline derivatives, which can have various biological activities .
Comparison with Similar Compounds
2-Chloroquinazoline: Lacks the iodine atom and has different reactivity and biological activity.
7-Iodoquinazoline: Lacks the chlorine atom and exhibits distinct chemical properties.
2,4-Dichloroquinazoline: Contains two chlorine atoms and shows different substitution patterns.
Uniqueness: 2-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
2-chloro-7-iodoquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACROEMKWMRRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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